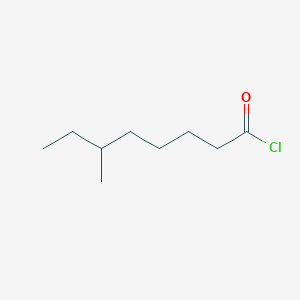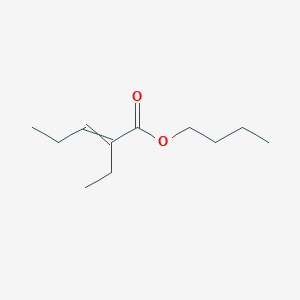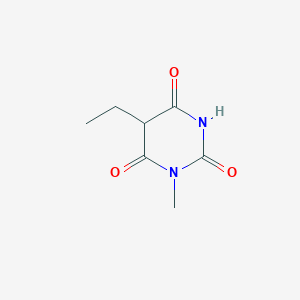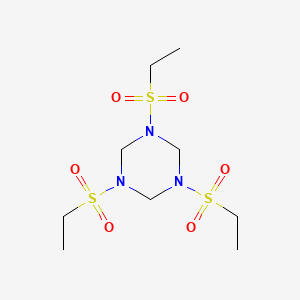
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethylsulfonyl groups attached to the triazinane ring, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane typically involves the reaction of triazine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the triazinane ring can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable tool for medicinal chemistry.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a precursor for drugs targeting specific biological pathways.
Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethylsulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
1,3,5-Tris(ethylsulfonyl)-1,3,5-triazinane can be compared with other triazine derivatives such as:
1,3,5-Triazine: The parent compound with no substituents. It is less reactive and has different chemical properties compared to the ethylsulfonyl derivative.
1,3,5-Tris(methylsulfonyl)-1,3,5-triazinane: A similar compound with methylsulfonyl groups instead of ethylsulfonyl groups. The difference in alkyl chain length can affect the compound’s reactivity and solubility.
2,4,6-Tris(ethylsulfonyl)-1,3,5-triazine: Another derivative with ethylsulfonyl groups but different substitution pattern. This can lead to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of ethylsulfonyl groups, which confer distinct chemical and physical properties compared to other triazine derivatives.
Properties
CAS No. |
52082-74-3 |
|---|---|
Molecular Formula |
C9H21N3O6S3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,3,5-tris(ethylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H2,1-3H3 |
InChI Key |
IIOVZMPHTVEMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CN(CN(C1)S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
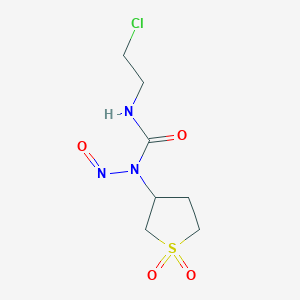

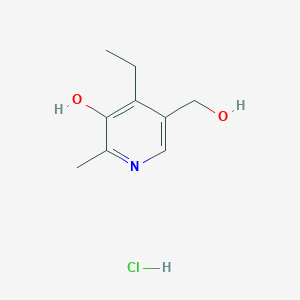
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
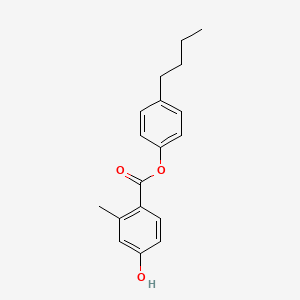
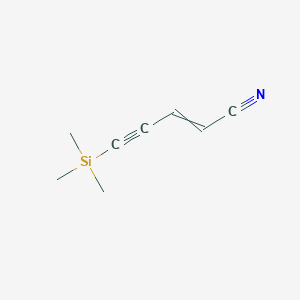
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
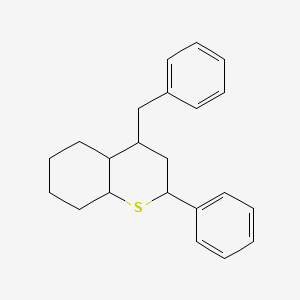
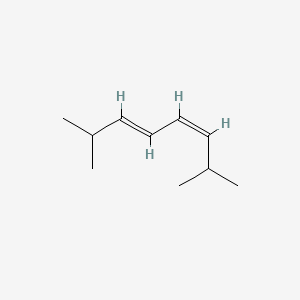
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
